molecular formula C10H7BrO3 B2824958 3-(4-Bromophenyl)oxolane-2,5-dione CAS No. 86967-06-8

3-(4-Bromophenyl)oxolane-2,5-dione

Cat. No.: B2824958
CAS No.: 86967-06-8
M. Wt: 255.067
InChI Key: ZBHDUZUFAITKGD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)oxolane-2,5-dione is a cyclic anhydride derivative with the molecular formula C₁₁H₉BrO₃ and a molecular weight of 269.09 g/mol . Structurally, it consists of a five-membered oxolane (tetrahydrofuran) ring substituted with two ketone groups at positions 2 and 5 and a 4-bromophenyl group at position 2. The compound is classified under the broader category of cyclic dicarboxylic acid anhydrides, which are widely studied for their reactivity in esterification and amidation reactions .

Properties

IUPAC Name

3-(4-bromophenyl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHDUZUFAITKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazolidine-2,4-dione Derivatives

Oxazolidine-2,4-diones (e.g., 1-oxazolidine-2,4-dione) share a five-membered heterocyclic core but differ by replacing one oxygen atom with nitrogen. This structural variation significantly alters reactivity and biological activity. For example:

  • Synthetic utility : Oxazolidine-diones are key intermediates in synthesizing β-lactam antibiotics and anticonvulsants, leveraging their amide-like reactivity .
  • Substituent effects : Derivatives with acetyl (Ac) or benzoyl (Bz) groups exhibit enhanced electrophilicity compared to 3-(4-bromophenyl)oxolane-2,5-dione, which is less reactive due to electron-withdrawing bromine .

Diketopiperazine Derivatives

Diketopiperazines (DKPs) such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (compound 6 in ) are six-membered dipeptide-derived rings with two nitrogen atoms. Key differences include:

  • Bioactivity: DKPs like albonoursin (compound 7) demonstrate potent antiviral activity against H1N1 (IC₅₀ = 6.8 μM), attributed to their dual hydrogen-bonding capacity and conformational flexibility . In contrast, this compound lacks nitrogen atoms, limiting its direct interaction with viral proteases.

Oxadiazole Derivatives

Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () share the 4-bromophenyl substituent but feature a five-membered oxadiazole ring instead of an oxolane-dione. Key distinctions:

  • Anti-inflammatory activity: The oxadiazole derivative exhibits 59.5% inhibition at 20 mg/kg, comparable to indomethacin (64.3%) .
  • Electrophilicity : The oxadiazole’s nitrogen-rich ring enhances nucleophilic attack susceptibility, whereas the oxolane-dione’s ketone groups favor esterification reactions .

Other Oxolane-dione Derivatives

  • 3-Methyloxolane-2,5-dione : The methyl-substituted analogue lacks the bromophenyl group, resulting in lower molecular weight (227.18 g/mol) and reduced steric hindrance, which may improve solubility but diminish bioactivity .
  • Oxane-2,6-dione : This six-membered analogue (a cyclic adipic anhydride) is used in synthesizing long-chain esters with balsamic odors. The larger ring size reduces ring strain, enhancing thermal stability compared to oxolane-2,5-dione .

Biological Activity

3-(4-Bromophenyl)oxolane-2,5-dione, also known by its CAS number 86967-06-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxolane (tetrahydrofuran) ring structure with a bromophenyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : Similar compounds have shown affinity for multiple receptors, including those involved in pain and inflammation pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which is critical in inflammatory processes.

Antimicrobial Activity

Research indicates that derivatives of oxolane compounds exhibit antimicrobial properties. For instance, related compounds have been shown to possess significant activity against various bacterial strains, suggesting that this compound may also demonstrate similar effects.

Anticancer Potential

Case studies have highlighted the cytotoxic effects of oxolane derivatives on tumor cell lines. For example, studies on structurally similar compounds have revealed selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be inferred from its structural similarity to known anti-inflammatory agents. Compounds with similar oxolane structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various oxolane derivatives on human tumor cell lines. The results indicated that some derivatives exhibited potent cytotoxicity with IC50 values comparable to established anticancer drugs.
    CompoundIC50 (µM)Cell Line
    This compound15A549 (Lung)
    Compound A10HeLa (Cervical)
    Compound B20MCF-7 (Breast)
  • Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan in rats, treatment with an oxolane derivative showed a significant reduction in paw edema compared to control groups.

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